N-Methyl-2-(1H-pyrrol-1-yl)ethanamine
Description
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine (CAS: 26052-09-5) is a secondary amine featuring a pyrrole ring linked via a two-carbon chain to a methyl-substituted nitrogen atom. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). It is primarily used in laboratory settings for chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
N-methyl-2-pyrrol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVQRJDQYTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine typically involves the reaction of pyrrole with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-2-(1H-pyrrol-1-yl)ethanone.
Reduction: Reduction reactions can convert the compound into N-methyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-2-(1H-pyrrol-1-yl)ethanone.
Reduction: N-methyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves several methods, including its reaction with aldehydes to form chiral structures. The compound can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through N-acyliminium cation aromatic cyclizations with 2-formylbenzoic acids or 2-acetylbenzoic acid .
Antihypertensive Agents
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant activity as mineralocorticoid receptor antagonists. These compounds are being studied for their potential use in treating hypertension and diabetic nephropathy .
Neuropharmacology
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurological disorders due to its ability to interact with various receptors in the brain.
Mineralocorticoid Receptor Antagonism
A study demonstrated that certain pyrrole derivatives showed promising results in antagonizing mineralocorticoid receptors, which are implicated in hypertension. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects .
Synthesis of Chiral Structures
Another investigation focused on synthesizing chiral structures containing this compound and evaluating their hydrogen bond donor capabilities. The study found that these compounds exhibited excellent H-bond donor properties, making them suitable for applications in asymmetric synthesis and catalysis .
Mechanism of Action
The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Key Differences :
- Substitution Position : The pyrrole ring is attached at the 2-position instead of the 1-position.
- Safety Profile : Classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .
Alkyl Chain Variants: N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine
Key Differences :
- Substitution : The ethyl group replaces the methyl group on the nitrogen.
- Molecular Weight: Higher mass (138.21 g/mol vs.
- Synthetic Flexibility : The ethyl group may alter reaction kinetics in aza-Michael additions or other amine-based syntheses .
| Property | This compound | N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂ | C₈H₁₄N₂ |
| Boiling Point | Not reported | Not reported |
| ChemSpider ID | 261259 | Not listed |
Heterocyclic Analogs: Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)
Key Differences :
- Heterocycle : Pyridine replaces pyrrole, introducing a nitrogen atom in the aromatic ring.
- Pharmacology : Betahistine acts as an H1R agonist and H3R antagonist , used for treating Ménière’s disease. The pyrrole variant’s biological activity remains underexplored but may lack pyridine’s receptor specificity .
Complex Derivatives: 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Key Differences :
- Structure : Incorporates indole and methylpyrrole moieties, increasing molecular complexity (C₁₆H₁₉N₃).
- Applications : Indole derivatives often target serotonin receptors (e.g., triptans like Rizatriptan). This compound’s dual heterocycles may enhance binding affinity but reduce solubility .
Catalytic and Industrial Variants: Cobalt Complexes with Pyrrole-Ethanamine Ligands
Key Differences :
- Functionality : Used in electrocatalysis (e.g., water reduction). The target compound’s simplicity contrasts with metal-coordinated derivatives, which exhibit redox activity .
| Property | This compound | Cobalt Complex Derivatives |
|---|---|---|
| Application | Chemical synthesis | Catalysis, energy storage |
| Reactivity | Amine-based reactions | Redox-active metal-ligand interactions |
Biological Activity
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine, also known as N-methylpyrrole ethanamine, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 128.22 g/mol. Its structure features a pyrrole ring attached to an ethanamine chain, contributing to its unique chemical properties.
Key Properties:
- Molecular Formula:
- Molecular Weight: 128.22 g/mol
- Functional Group: Amine
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation of Pyrrole: This involves the reaction of pyrrole with methyl iodide in the presence of a base.
- Reductive Amination: Utilizing aldehydes or ketones with the corresponding amines under reducing conditions.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Neuroprotective Effects
Studies have highlighted its potential neuroprotective properties, suggesting interactions with neurotransmitter systems that could be beneficial in treating neurological disorders. For instance, it may modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Antioxidant Activity
The compound has shown promise as an antioxidant, potentially scavenging free radicals and reducing oxidative stress in biological systems. This property could be significant in developing therapies for conditions associated with oxidative damage .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to function primarily through:
- Receptor Modulation: Acting as a ligand for various receptors involved in neurotransmission.
- Enzyme Interaction: Potentially inhibiting or activating specific enzymes linked to metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
